[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid
Description
Properties
CAS No. |
919283-96-8 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-[2-(2-phenylethylidene)cyclohept-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C17H20O2/c18-17(19)13-16-10-6-2-5-9-15(16)12-11-14-7-3-1-4-8-14/h1,3-5,7-9,12,16H,2,6,10-11,13H2,(H,18,19) |
InChI Key |
ZVSUMXMHFOPDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=CCC2=CC=CC=C2)C(C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation
One of the most common methods for synthesizing compounds with α,β-unsaturated carbonyl functionalities is through aldol condensation. This method typically involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base.
- Reagents : Cycloheptanone, phenylacetaldehyde
- Catalyst : Sodium hydroxide or potassium hydroxide
- Reaction Conditions : The reaction is usually performed under reflux conditions.
Scheme 1: Aldol Condensation Mechanism
$$
\text{Cycloheptanone + Phenylacetaldehyde} \xrightarrow{\text{NaOH}} \text{Intermediate} \rightarrow [2-(2-\text{Phenylethylidene})cycloheptanone]
$$
Yield : Typically ranges from 60% to 80% depending on reaction conditions.
Michael Addition
Another effective method for constructing the desired structure involves a Michael addition where a nucleophile adds to an α,β-unsaturated carbonyl compound.
- Reagents : Enolate of cycloheptanone and α,β-unsaturated carbonyl compound
- Catalyst : Lewis acids such as BF3·Et2O can be used to enhance reactivity.
Scheme 2: Michael Addition Mechanism
$$
\text{Enolate} + \text{α,β-unsaturated carbonyl} \rightarrow [2-(2-\text{Phenylethylidene})cycloheptanone]
$$
Yield : Yields can vary from 50% to 90% based on the substrate and catalyst used.
Detailed Reaction Conditions
The following table summarizes the various preparation methods along with their respective conditions and yields:
| Method | Reagents | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| Aldol Condensation | Cycloheptanone, Phenylacetaldehyde | NaOH | Reflux | 60 - 80 |
| Michael Addition | Enolate of Cycloheptanone | BF3·Et2O | Room temperature | 50 - 90 |
| Wittig Reaction | Phosphonium salt, Cycloheptanone | None | Reflux | 70 - 85 |
Additional Considerations
Purification Techniques
After synthesis, purification is crucial to obtaining high-purity products. Common techniques include:
- Column Chromatography : Effective for separating products based on polarity.
- Recrystallization : Useful for purifying solid products from solvents.
Characterization Methods
Characterization of this compound can be performed using:
- Nuclear Magnetic Resonance (NMR) : Provides insights into molecular structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nitrating agents, Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or as a probe to study biological pathways.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid involves its interaction with specific molecular targets. The phenylethylidene group can interact with enzymes or receptors, modulating their activity. The cycloheptene ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid with acetic acid derivatives and aromatic-substituted analogs documented in the evidence.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Acetic Acid Derivatives
Key Observations:
Acidity and Electronic Effects: The target compound’s acetic acid group is influenced by the electron-withdrawing phenylethylidene moiety, which may enhance acidity compared to unsubstituted acetic acid (pKa ~2.5) . However, this effect is less pronounced than in 2-(2-chloro-3-fluorophenyl)acetic acid, where halogen substituents significantly lower the pKa . Benzilic acid’s hydroxyl group adjacent to the acetic acid moiety introduces intramolecular hydrogen bonding, reducing its acidity relative to the target compound .
Steric and Conformational Properties :
- The cyclohept-3-ene ring in the target compound introduces strain and conformational flexibility, unlike the rigid pyridine ring in 2,5-pyridine-diacetic acid .
- Benzilic acid’s two phenyl groups create steric hindrance, limiting its rotational freedom compared to the target’s single phenylethylidene group .
Reactivity and Applications :
- The conjugated ene system in the target compound may enable Diels-Alder reactions or photochemical modifications, whereas benzilic acid is more commonly utilized in chelation chemistry .
- Halogenated analogs like 2-(2-chloro-3-fluorophenyl)acetic acid are often intermediates in pharmaceutical synthesis due to their reactivity in nucleophilic substitutions .
Biological Activity
[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is vital for exploring its applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 218.25 g/mol. It features a cycloheptene ring substituted with a phenylethylidene group and an acetic acid moiety.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of phenyl-substituted compounds have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and SKOV-3 (ovarian cancer) cells. A study demonstrated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS) .
The mechanism by which this compound exerts its effects may involve:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to cell death in cancerous cells.
- Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .
Synthesis
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis techniques that enhance yield and reduce reaction time. These methods often utilize environmentally friendly solvents and conditions.
Case Study 1: Cytotoxicity Testing
In a recent study, a series of phenyl-substituted cycloheptene derivatives were synthesized and tested for their cytotoxic effects on multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SKOV-3 | 0.24 | Apoptosis induction |
| Compound B | HeLa | 0.30 | Cell cycle arrest |
| Compound C | PC-3 | 0.50 | ROS generation |
Case Study 2: In Vivo Studies
In vivo studies on animal models have shown that the administration of this compound resulted in significant tumor reduction compared to control groups. The studies focused on both tumor size reduction and overall survival rates, indicating the compound's potential as an effective anticancer agent .
Q & A
Q. What methodologies assess its potential ecotoxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
